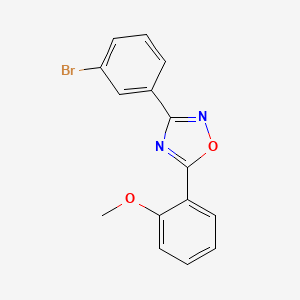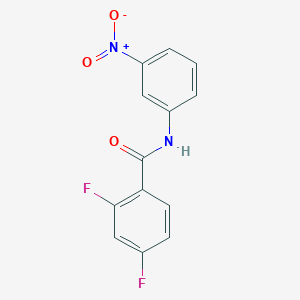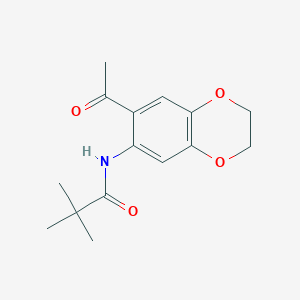
3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole, also known as Br-MPO, is a heterocyclic organic compound that belongs to the family of oxadiazoles. It has attracted significant attention in the scientific community due to its potential applications in various fields. Br-MPO has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can inhibit tumor growth in mice and reduce inflammation in a rat model of arthritis. Additionally, 3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been shown to have low toxicity in both in vitro and in vivo studies, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. It has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, 3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more studies are needed to determine its potential side effects and long-term toxicity.
Future Directions
There are several future directions for research on 3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action, particularly its interaction with enzymes and signaling pathways. Another direction is to explore its potential applications in medicine, agriculture, and material science. In medicine, 3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole could be further developed as a potential anticancer agent or anti-inflammatory agent. In agriculture, it could be developed as a natural pesticide. In material science, it could be used as a building block for the synthesis of new functional materials. Additionally, more studies are needed to determine its safety and potential side effects, particularly with long-term exposure.
Scientific Research Applications
3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have potential as an anti-inflammatory and antioxidant agent. In agriculture, 3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been tested for its potential use as a pesticide due to its insecticidal activity against several insect pests. In material science, 3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of functional materials, including liquid crystals and organic light-emitting diodes.
properties
IUPAC Name |
3-(3-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-19-13-8-3-2-7-12(13)15-17-14(18-20-15)10-5-4-6-11(16)9-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZGRQURDVFMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(anilinosulfonyl)-2-methoxyphenyl]benzamide](/img/structure/B4385808.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4385812.png)

![ethyl 1-{[(3,5-difluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B4385826.png)
![methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]benzoate](/img/structure/B4385845.png)
![5-[(2-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4385846.png)
![1-[5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-fluorophenyl)-2H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4385856.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4385859.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B4385867.png)

![2-cyclopropyl-1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B4385887.png)
![3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4385896.png)